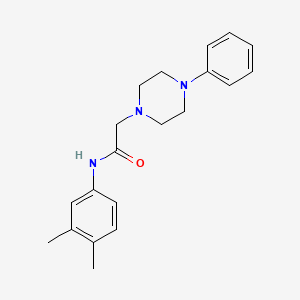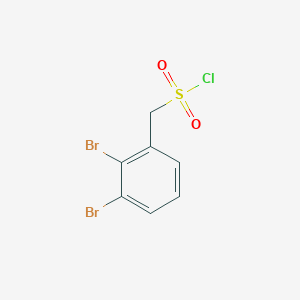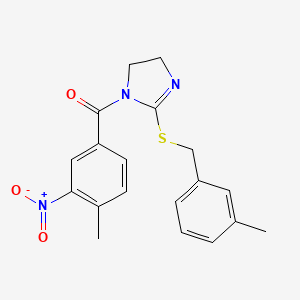![molecular formula C7H12Cl2N2O2 B2579166 [2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride CAS No. 2580203-78-5](/img/structure/B2579166.png)
[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2580203-78-5 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10N2O2.2ClH/c10-3-6-7 (11-4-9-6)5-1-8-2-5;;/h4-5,8,10H,1-3H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder in physical form . The molecular weight of the compound is not specified in the available sources.科学的研究の応用
Catalytic Asymmetric Addition
One notable application of azetidine and oxazolyl derivatives is in catalytic asymmetric addition reactions. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to azetidin-3-yl-oxazolyl methanol, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of azetidine-based compounds in asymmetric synthesis, which is crucial for creating chiral molecules with specific 3D orientations useful in pharmaceuticals, agrochemicals, and materials science (Wang et al., 2008).
Synthesis of Heterocyclic Compounds
Azetidines also play a significant role in the synthesis of heterocyclic compounds, which are a core part of many pharmaceuticals and agrochemicals. Reactions involving azetidine derivatives, such as the synthesis of indolyl azetidinones, have been explored for their anti-inflammatory properties. This underscores the utility of azetidine-based compounds in developing new therapeutic agents with potential anti-inflammatory activity (Kalsi et al., 1990).
Polymerization
Azetidine compounds, including those related to the specified chemical structure, have been investigated in the polymerization field. For example, azetidine itself undergoes polymerization under the influence of various cationic initiators, leading to polymers with a mix of tertiary, secondary, and primary amino functions. This opens up possibilities for using azetidine-based monomers in creating novel polymers with specific functional properties, which could be useful in materials science, biotechnology, and as specialty chemicals (Schacht & Goethals, 1974).
Chemical Transformations and Rearrangements
Chemical transformations and rearrangements involving azetidine-based compounds, such as the novel rearrangements of chiral 3-oxazolidinylazetidin-2-ones, are of significant interest in synthetic chemistry. These rearrangements lead to the formation of unique heterocyclic structures, demonstrating the versatility of azetidine and oxazolyl derivatives in facilitating complex chemical transformations. Such reactions are invaluable for synthesizing complex molecules for pharmaceuticals, agrochemicals, and organic materials (Ojima & Pei, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
作用機序
Target of Action
Compounds containing an azetidine ring, like “[2-(Azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride”, are often used in medicinal chemistry due to their potential to mimic the structure of natural amino acids . They can interact with various biological targets, including enzymes and receptors, and modulate their activity.
Mode of Action
The interaction of “this compound” with its targets could involve the formation of hydrogen bonds or other types of non-covalent interactions. This can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially alter the flux through that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by factors such as its chemical structure, solubility, and stability. These properties would determine its bioavailability, or the extent to which the compound reaches its site of action in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on the nature of its targets and the specific changes it induces in their activity. This could range from the modulation of signal transduction pathways to the alteration of gene expression patterns .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For instance, certain conditions might enhance or inhibit its interaction with its targets .
特性
IUPAC Name |
[2-(azetidin-3-yl)-1,3-oxazol-5-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORCJAILAWVUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(O2)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)


![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)



![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)





![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)